A Technical Guide to the Molecular Structure of Icariin
A Technical Guide to the Molecular Structure of Icariin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular structure of icariin (B1674258), a key bioactive flavonoid glycoside. It details its chemical composition, the experimental protocols used for its structural elucidation, and its interaction with key biological signaling pathways.
Core Molecular Structure and Physicochemical Properties
Icariin is a prenylated flavonol glycoside, a class of flavonoids characterized by the addition of a prenyl group.[1] The molecule is derived from kaempferol (B1673270) and can be deconstructed into three primary components: a flavonoid aglycone, two sugar moieties, and a prenyl group.[2][3]
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Aglycone Core: The foundational structure is a kaempferol derivative, which is a type of flavonol with a specific hydroxylation pattern.
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Prenyl Group: A 3-methylbut-2-en-1-yl group is attached at the C8 position of the flavonoid's A-ring.[2]
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Glycosidic Linkages: Two sugar units are attached to the aglycone. A β-D-glucopyranoside is linked at the C7 position, and a 6-deoxy-α-L-mannopyranoside (rhamnose) is linked at the C3 position.[2]
This complex structure results in the chemical formula C₃₃H₄₀O₁₅.[1][4]
Quantitative and Physicochemical Data
The key identifiers and physicochemical properties of icariin are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₁₅ | [2][4][5] |
| Molecular Weight | 676.66 g/mol | [5][6][7] |
| Exact Mass | 676.23672056 Da | [2] |
| IUPAC Name | 5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [2] |
| CAS Number | 489-32-7 | [2][5] |
| Appearance | Light yellow to yellow crystalline powder | [3][8] |
| Solubility | Slightly soluble in water; Soluble in DMSO, ethanol, and pyridine. | [6][8][9] |
Experimental Protocols for Structural Elucidation
The definitive structure of icariin has been established through a combination of modern analytical techniques. These methods provide complementary information regarding connectivity, stereochemistry, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of organic molecules. For icariin, a suite of NMR experiments is employed to assign the structure unambiguously.
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Methodology:
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Sample Preparation: A purified sample of icariin is dissolved in a deuterated solvent, such as DMSO-d6 or methanol-d4, to avoid solvent interference in the spectrum.[10]
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¹H-NMR: This experiment identifies all unique proton environments in the molecule. The chemical shifts, integration values, and coupling constants provide information about the electronic environment and neighboring protons.
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¹³C-NMR: This experiment identifies all unique carbon atoms.
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2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.
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COSY (Correlation Spectroscopy) reveals proton-proton (H-H) coupling networks, helping to trace out spin systems within the sugar rings and the aglycone.
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HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (C-H).
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HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two to three bonds away, which is critical for connecting the different structural fragments (aglycone, sugars, prenyl group) and determining the points of glycosylation.[11]
-
-
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Data Interpretation: By systematically analyzing the correlations from these experiments, researchers can piece together the complete molecular structure, including the specific attachment points of the glucose and rhamnose sugars and the prenyl group.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the precise molecular weight and elemental composition of icariin and to study its fragmentation patterns.
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Methodology:
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Ionization: A solution of icariin is introduced into the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI). ESI is a soft ionization technique that keeps the molecule intact, allowing for the observation of the molecular ion.[12]
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Analysis: The ionized molecules are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight).
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High-Resolution MS (HRMS): This provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₃₃H₄₀O₁₅).
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Tandem MS (MS/MS): The molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.[13] This fragmentation pattern provides structural information, such as the loss of sugar moieties, which helps confirm the glycosidic linkages.
-
-
Data Interpretation: The mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. The fragmentation data reveals characteristic losses of the rhamnose (146 Da) and glucose (162 Da) units, confirming the structure as a diglycoside.[12][13]
X-Ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information by mapping electron density within a single crystal.[14]
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Methodology:
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Crystallization: The first and often most challenging step is to grow a high-quality single crystal of icariin. This involves slowly precipitating the compound from a supersaturated solution.
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Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.[15] The intensities and positions of these spots are meticulously recorded as the crystal is rotated.[16]
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Structure Solution and Refinement: Complex computational algorithms are used to process the diffraction pattern and generate a three-dimensional electron density map. An atomic model of icariin is then built into this map and refined to best fit the experimental data.[15]
-
-
Data Interpretation: The final refined crystal structure provides precise coordinates for every atom in the molecule.[2] This allows for the accurate determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. PubChem lists several crystal structures containing icariin.[2]
Role in Cellular Signaling Pathways
Icariin is known to modulate multiple signaling pathways, with its osteogenic (bone-forming) effects being particularly well-studied. It promotes the differentiation of mesenchymal stem cells into osteoblasts, a critical process in bone formation and repair.[17] This is achieved through the activation of several key pathways, including the PI3K/Akt and Wnt/β-catenin signaling cascades.[3][18]
Icariin's Modulation of the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and differentiation.[19] Icariin has been shown to activate this pathway, leading to downstream effects that promote osteogenesis and cell survival.[20][21][22]
The diagram below illustrates the activation of the PI3K/Akt pathway by Icariin, leading to pro-survival and anti-apoptotic effects.
References
- 1. Icariin - Wikipedia [en.wikipedia.org]
- 2. Icariin | C33H40O15 | CID 5318997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. Icariin = 94 HPLC 489-32-7 [sigmaaldrich.com]
- 7. icariin|489-32-7 - MOLBASE Encyclopedia [m.molbase.com]
- 8. Icariin | Natural Extract for Bone Health - FocusHerb [focusherb.com]
- 9. Icariin: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Icaritin Preparation from Icariin by a Special Epimedium Flavonoid-Glycosidase from Aspergillus sp.y848 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS method for the simultaneous determination of icariin and its major metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. phys.libretexts.org [phys.libretexts.org]
- 17. Promoting osteogenesis and bone regeneration employing icariin-loaded nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Osteogenic action of the natural plant material icariin and its potential use in biomedical tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Icariin alleviates osteoarthritis through PI3K/Akt/mTOR/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Icariin Prevents Amyloid Beta-Induced Apoptosis via the PI3K/Akt Pathway in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Icariin protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
